molecular formula C13H10O2 B5411180 [5-(phenylethynyl)-2-furyl]methanol

[5-(phenylethynyl)-2-furyl]methanol

Cat. No.: B5411180
M. Wt: 198.22 g/mol
InChI Key: XJHGMKKUJLZHBT-UHFFFAOYSA-N
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Description

“[5-(phenylethynyl)-2-furyl]methanol” is a chemical compound with the molecular formula C13H10O2 . It is related to furan platform chemicals, which are derived from biomass and have a wide range of applications .


Synthesis Analysis

The synthesis of similar furan compounds involves the oxidation of furan using nitric acid, followed by esterification with methanol to afford methyl furoate. This compound then reacts with formaldehyde in the presence of HCl and zinc chloride to give a good yield of a 5-chloromethylated derivative .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a furan ring with a phenylethynyl group at the 5-position and a methanol group attached to the furan ring .


Chemical Reactions Analysis

Furan platform chemicals, including “this compound”, can undergo a variety of chemical reactions. For instance, they can be transformed into a wide range of compounds via economical synthesis methods .

Future Directions

Furan platform chemicals, including “[5-(phenylethynyl)-2-furyl]methanol”, have a promising future. They are part of a shift in the chemical industry from traditional resources like crude oil to biomass. These chemicals can be economically synthesized from biomass and have a wide range of potential applications .

Properties

IUPAC Name

[5-(2-phenylethynyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHGMKKUJLZHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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